molecular formula C10H12N4 B2417217 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 887571-91-7

5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B2417217
CAS No.: 887571-91-7
M. Wt: 188.234
InChI Key: LQOCGNCNSQGAGJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and quinoline ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of multicomponent reactions involving anthranilic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve higher yields and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern and the presence of a tetrahydroquinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

Overview

5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound exhibits a range of biological activities and has potential applications in medicinal chemistry. Its unique structure, which includes a fused pyrazole and quinoline ring system, contributes to its diverse biochemical interactions.

The molecular formula of this compound is C10H12N4 with a molecular weight of 188.23 g/mol. The compound's InChI key is LQOCGNCNSQGAGJ-UHFFFAOYSA-N, which can be used for database searches.

Synthesis Methods

The synthesis typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of solvents like 1-pentanol. This process can be optimized using solid catalysts to enhance yield and purity.

1. Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro evaluations demonstrated that certain derivatives of tetrahydro-pyrazoloquinolines exhibited promising anti-cholinesterase activities with reduced hepatotoxicity compared to established drugs like tacrine .

2. Anti-inflammatory Effects

This compound has also shown significant anti-inflammatory properties. Studies indicated that it could inhibit cyclooxygenase-2 (COX-2) and reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . These findings suggest its potential utility in managing inflammatory conditions.

3. Enzyme Inhibition

The compound has been identified as a dual inhibitor of cholinesterase and COX-2 enzymes, which positions it as a candidate for further drug development aimed at treating both neurodegenerative and inflammatory diseases .

Case Studies

StudyFindings
PubMed Study (2020) Synthesized tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives showed lower hepatotoxicity and effective inhibition against AChE compared to tacrine .
PMC Study (2022) Demonstrated significant anti-inflammatory activity through COX-2 inhibition with selectivity indices higher than celecoxib for some compounds derived from this chemical class .

Molecular Mechanism

The biological activity of this compound is hypothesized to involve binding interactions with various biomolecules leading to enzyme inhibition or activation. These interactions can result in altered gene expression profiles that contribute to its pharmacological effects.

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrazoloquinoline derivatives:

Compound TypeBiological ActivityNotable Features
1H-Pyrazolo[3,4-b]quinolinesVaries; some show anti-cancer propertiesSimilar core structure but different substituents
Pyrazolo[3,4-b]pyridinesPotential anti-inflammatory effectsContains a pyridine ring instead of quinoline

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOCGNCNSQGAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=NNC(=C3C=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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